Piperidine-4-sulfonamide
Overview
Description
Piperidine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The sulfonamide group attached to the piperidine ring enhances its chemical reactivity and biological properties .
Mechanism of Action
Target of Action
Piperidine-4-sulfonamide primarily targets dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the folate biosynthesis pathway, which is crucial for DNA synthesis and the biosynthesis of several amino acids . The compound also interacts with bacterial cell membranes .
Mode of Action
This compound interacts with its targets in a specific manner. It binds to the active site of DHPS, thereby interrupting folate biosynthesis and impeding DNA replication . This is a key mechanism of action of sulfonamide derivatives against bacteria . Additionally, the compound irreversibly damages the bacterial cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway . By inhibiting DHPS, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical molecule involved in DNA synthesis and the biosynthesis of several amino acids .
Pharmacokinetics
They are present in more than twenty classes of pharmaceuticals , suggesting that they likely have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By interrupting folate biosynthesis and damaging the bacterial cell membrane, the compound effectively inhibits the growth of bacteria . In vitro assays have shown that this compound displays excellent antibacterial potency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details regarding this compound are not available, it’s known that factors such as pH, temperature, and the presence of other substances can impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
Piperidine-4-sulfonamide, like other piperidine derivatives, interacts with various enzymes, proteins, and other biomolecules. For instance, some piperidine derivatives have been found to interact with cholinesterase receptors
Cellular Effects
The cellular effects of this compound are not well-studied. Some piperidine derivatives have been found to have effects on various types of cells. For example, certain piperidine derivatives have been found to damage the cell membrane and disrupt cellular processes .
Molecular Mechanism
Some piperidine derivatives have been found to interact with dihydropteroate synthase, an enzyme involved in the synthesis of tetrahydrofolate, which is involved in DNA synthesis and the biosynthesis of several amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-4-sulfonamide typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. One common method is to react piperidine with a sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- Piperidine-4-carboxamide
- Piperidine-4-sulfonic acid
- Piperidine-4-thiol
Comparison: Piperidine-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to piperidine-4-carboxamide, this compound has a higher reactivity due to the presence of the sulfonamide group. Piperidine-4-sulfonic acid, on the other hand, is more acidic and less reactive in substitution reactions. Piperidine-4-thiol contains a thiol group, making it more prone to oxidation compared to the sulfonamide group .
Properties
IUPAC Name |
piperidine-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXMELMJCICPJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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